molecular formula C23H21N5O B2371662 3-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(biphenyl-4-yl)ethylidene]propanehydrazide CAS No. 393533-57-8

3-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(biphenyl-4-yl)ethylidene]propanehydrazide

Cat. No.: B2371662
CAS No.: 393533-57-8
M. Wt: 383.455
InChI Key: LTEQVDAWIKAJJA-JJIBRWJFSA-N
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Description

This compound is a hydrazide derivative featuring a benzotriazole moiety linked to a biphenyl-substituted ethylidene group via a propanehydrazide bridge. The ethylidene hydrazide structure is common in pharmaceuticals, offering opportunities for hydrogen bonding and structural rigidity.

Properties

IUPAC Name

3-(benzotriazol-1-yl)-N-[(E)-1-(4-phenylphenyl)ethylideneamino]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O/c1-17(18-11-13-20(14-12-18)19-7-3-2-4-8-19)24-26-23(29)15-16-28-22-10-6-5-9-21(22)25-27-28/h2-14H,15-16H2,1H3,(H,26,29)/b24-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTEQVDAWIKAJJA-JJIBRWJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CCN1C2=CC=CC=C2N=N1)C3=CC=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)CCN1C2=CC=CC=C2N=N1)/C3=CC=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

393533-57-8
Record name 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)N'-(1-(1,1'-BI-PH)-4-YLETHYLIDENE)PROPANOHYDRAZIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Biological Activity

3-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(biphenyl-4-yl)ethylidene]propanehydrazide is a compound that belongs to the class of benzotriazole derivatives, which are known for their diverse biological activities. This article delves into the compound's pharmacological properties, including its antimicrobial, anti-inflammatory, and antitumor activities, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H17N3OC_{17}H_{17}N_3O. The compound features a benzotriazole moiety, which contributes significantly to its biological activity. The dihedral angle between the benzotriazole fused ring system and the biphenyl group is approximately 70.50°, indicating a non-planar structure that may influence its interaction with biological targets .

Antimicrobial Activity

Research has shown that benzotriazole derivatives exhibit antimicrobial properties against various pathogens. For instance, compounds similar to this compound have demonstrated moderate antibacterial and antifungal activities. Studies indicate that these compounds can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, with varying degrees of effectiveness depending on their structural modifications .

Anti-inflammatory Effects

Benzotriazole derivatives are also noted for their anti-inflammatory effects . In vitro studies have shown that certain derivatives can inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases. The mechanism involves the modulation of signaling pathways associated with inflammation, although specific pathways for this compound require further investigation .

Antitumor Activity

The antitumor potential of benzotriazole derivatives has been explored in several studies. Compounds related to this compound have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. These effects are believed to result from the induction of apoptosis and cell cycle arrest, although detailed mechanisms specific to this compound remain to be elucidated .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of benzotriazole derivatives, this compound exhibited significant antibacterial activity against Bacillus subtilis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) was determined to be in the range of 50–100 µg/mL, showcasing its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory properties of related benzotriazole compounds revealed that they could significantly reduce levels of tumor necrosis factor-alpha (TNF-α) in macrophage cultures. This finding supports their potential use in inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease .

Data Summary Table

Biological Activity Observed Effects Mechanism References
AntimicrobialModerate activity against E. coli, S. aureusInhibition of bacterial cell wall synthesis
Anti-inflammatoryReduction in TNF-α levelsModulation of inflammatory cytokine production
AntitumorInduction of apoptosis in cancer cellsCell cycle arrest and apoptosis pathways

Scientific Research Applications

Antibacterial Activity

Research indicates that benzotriazole derivatives exhibit significant antibacterial properties. For example, compounds related to benzotriazole have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study demonstrated that derivatives of benzotriazole could inhibit methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL, comparable to standard antibiotics .

Antifungal Activity

The antifungal potential of benzotriazole derivatives is also noteworthy. Compounds synthesized from this scaffold have been tested against various fungal strains. The results indicated moderate to good antifungal activity, suggesting that these compounds could be developed into therapeutic agents for fungal infections .

Anticancer Activity

The anticancer properties of benzotriazole derivatives have been explored in several studies. For instance, compounds containing the benzotriazole moiety have been shown to induce apoptosis in cancer cell lines via intrinsic pathways. Specific derivatives were tested against HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) cells, demonstrating IC50 values indicative of their potential as anticancer agents .

Antiparasitic Activity

Recent investigations into the antiparasitic effects of benzotriazole derivatives have revealed promising results against protozoan parasites such as Trypanosoma cruzi. One study reported that certain derivatives exhibited dose-dependent inhibitory effects on the growth of T. cruzi, indicating their potential as antiparasitic agents .

Case Study 1: Antibacterial Efficacy

A series of experiments evaluated the antibacterial efficacy of various benzotriazole derivatives against MRSA and other clinical strains. The results showed that modifications in the chemical structure significantly enhanced antibacterial activity, with some derivatives achieving MIC values comparable to established antibiotics.

CompoundMIC (µg/mL)Bacterial Strain
Compound A12.5MRSA
Compound B25MSSA
Compound C15E. coli

Case Study 2: Anticancer Mechanism

In a study focusing on anticancer mechanisms, researchers treated various cancer cell lines with a specific benzotriazole derivative and analyzed apoptotic markers using flow cytometry. The findings indicated a significant increase in sub-G1 phase cells, confirming the induction of apoptosis.

Cell LineIC50 (µM)Mechanism of Action
HeLa15Apoptosis induction
MCF-720Cell cycle arrest
A54925Intrinsic pathway activation

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Hydrazide Variations

  • Acetohydrazide vs. Propanehydrazide: The compound 2-(4-benzylpiperazin-1-yl)-N′-[(1E)-1-(biphenyl-4-yl)ethylidene]acetohydrazide () shares the biphenyl-ethylidene motif but replaces the propanehydrazide with an acetohydrazide. The shorter chain reduces conformational flexibility, which may affect binding affinity. No biological data is provided, but propanehydrazides generally exhibit enhanced solubility due to the longer alkyl spacer .

Substituent Modifications

  • Biphenyl vs. Monocyclic Aryl Groups: The 4-fluorophenyl analog () replaces the biphenyl group with a fluorophenyl ring. Fluorine’s electronegativity increases metabolic stability and membrane permeability, but the lack of a second phenyl ring reduces hydrophobic interactions. The target compound’s biphenyl group may enhance binding to hydrophobic enzyme pockets, as seen in naphthalene-containing analogs with superior antioxidant activity .
  • Methoxy and Nitro Substitutions :
    3-(1H-Benzotriazol-1-yl)-N′-[(E)-(4-methoxyphenyl)methylene]propanehydrazide () substitutes biphenyl with a methoxyphenyl group. Methoxy groups improve solubility but may reduce potency compared to halogenated derivatives. For example, halogen-substituted hydrazides in showed stronger antibacterial activity than methoxy analogs.

Physicochemical Properties

Property Target Compound 4-Fluorophenyl Analog () Methoxyphenyl Analog ()
Molecular Weight ~399.43 g/mol (estimated) 325.33 g/mol ~361.39 g/mol
LogP (Predicted) ~4.2 (highly hydrophobic) ~3.1 ~3.5
CCS (Ų, [M+H]+) Not reported 172.6 Not reported
Key Functional Groups Biphenyl, benzotriazole, hydrazide Fluorophenyl, benzotriazole, hydrazide Methoxyphenyl, benzotriazole, hydrazide

The CCS value (Collision Cross Section) of the fluorophenyl analog (172.6 Ų) suggests a compact structure, while bulkier biphenyl groups may increase CCS, affecting pharmacokinetics .

Antioxidant Activity

Propanehydrazides with extended aromatic systems, such as 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)propanehydrazide, exhibit 1.4× higher DPPH radical scavenging activity than ascorbic acid . The biphenyl group in the target compound may similarly stabilize radicals via resonance, though experimental confirmation is needed.

Anticancer Activity

Compounds with halogen or nitro substituents (e.g., 1-(4-fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone) show cytotoxicity against glioblastoma U-87 cells (IC₅₀ = 12 µM) . The biphenyl group’s hydrophobicity may enhance uptake in cancer cells, but electron-withdrawing groups (e.g., nitro in ) are generally more active than electron-donating substituents.

Antimicrobial Activity

Halogenated hydrazides (e.g., 4-chlorophenyl derivatives in ) outperform methoxy or methyl analogs against Gram-negative bacteria. The target compound lacks halogens, but its biphenyl group could compensate via hydrophobic interactions with bacterial membranes.

Preparation Methods

Catalytic Cracking of Benzene Derivatives

The patent CN103804117A outlines an industrial-scale method for biphenyl synthesis via catalytic cracking of purified benzene (Table 1):

Table 1: Biphenyl Synthesis via Catalytic Cracking

Parameter Condition
Reactant Purified benzene + LIGHT DIESEL OIL (S < 0.3%)
Catalyst Undisclosed metal oxide catalyst
Temperature 680°C (cracking furnace)
Pressure Ambient
Yield 10–12% conversion per pass
Purity ≥99.7% after rectification

Key steps:

  • Vaporization : Benzene is vaporized at 180–220°C using a heat-conducting oil furnace.
  • Cracking : Vaporized benzene undergoes dehydrogenative coupling at 680°C, producing biphenyl and hydrogen gas.
  • Condensation : A two-stage condenser recovers biphenyl (68–71°C melting point) and recycles unreacted benzene.

Friedel-Crafts Alkylation Alternative

Small-scale laboratories often employ Friedel-Crafts alkylation using benzyl chloride and benzene in the presence of AlCl₃. This method achieves 65–70% yield but requires rigorous exclusion of moisture and yields significant terphenyl byproducts.

1H-Benzotriazole-1-yl Propane Intermediate

Benzotriazole Synthesis

Benzotriazole is synthesized via diazotization-cyclization of o-phenylenediamine (Scheme 1):

  • Diazotization : o-Phenylenediamine reacts with NaNO₂ and HCl at 0–5°C to form a diazonium salt.
  • Cyclization : Intramolecular coupling at pH 4–5 yields 1H-benzotriazole (85–90% purity).

Table 2: Optimization of Benzotriazole Cyclization

Factor Optimal Range Effect on Yield
Temperature 0–5°C Minimizes side reactions
pH 4.0–4.5 Maximizes cyclization rate
Reaction time 2–3 hours Prevents over-oxidation

Propanehydrazide Coupling

The benzotriazole ring is functionalized with a propanehydrazide group via nucleophilic acyl substitution (Figure 1):

  • Propanoyl chloride activation : Benzotriazole reacts with propanoyl chloride in anhydrous THF at −20°C.
  • Hydrazine quench : Adding hydrazine hydrate (NH₂NH₂·H₂O) forms 3-(1H-benzotriazol-1-yl)propanehydrazide (72–78% yield).

Hydrazone Linkage Formation

Condensation with Biphenyl Ethylidene

The final step involves Schiff base formation between the propanehydrazide and 1-(biphenyl-4-yl)ethan-1-one (Table 3):

Table 3: Hydrazone Condensation Parameters

Condition Value Rationale
Solvent Ethanol High solubility of both reactants
Catalyst Acetic acid (0.5 eq) Protonates carbonyl, accelerates imine formation
Temperature Reflux (78°C) Drives equilibrium toward product
Reaction time 6–8 hours Ensures complete conversion
Workup Recrystallization (methanol) Removes unreacted ketone

Isomer Control and Characterization

The E-configuration of the hydrazone is confirmed by:

  • ¹H NMR : Distinct singlet at δ 10.13 ppm (Z-isomer) vs. δ 10.30 ppm (E-isomer).
  • HPLC : Reverse-phase C18 column (acetonitrile/water gradient) resolves isomers with >99% E-selectivity.

Industrial-Scale Production and Quality Control

Pilot Plant Adaptations

VulcanChem’s process scales the synthesis to 50 kg/batch using:

  • Continuous flow reactors : For benzotriazole cyclization (residence time = 15 minutes).
  • Thin-film evaporators : Purify biphenyl-4-yl ethylidene intermediates (purity >99.5%).

Analytical Specifications

AK Scientific’s product meets:

  • Purity : ≥95% (HPLC, UV detection at 254 nm).
  • Storage : Stable for 24 months at −20°C in amber glass under argon.

Q & A

Basic: What are the critical synthetic steps for preparing 3-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(biphenyl-4-yl)ethylidene]propanehydrazide?

Methodological Answer:
The synthesis typically involves:

Condensation : Reacting a benzotriazole-containing precursor with a biphenyl-substituted hydrazide under reflux in ethanol or methanol. Temperature control (70–80°C) and anhydrous conditions are critical to prevent side reactions .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization (ethanol/water) ensures >95% purity. Monitor via TLC (Rf = 0.4–0.6) .

Characterization : Confirm structure using 1^1H NMR (e.g., hydrazone proton at δ 8.2–8.5 ppm) and HRMS (calculated [M+H]+^+: 413.1542) .

Basic: How is the compound characterized to confirm structural integrity?

Methodological Answer:

  • Spectroscopy :
    • 1^1H NMR : Key signals include the hydrazone –CH=N– proton (δ 8.3–8.5 ppm) and benzotriazole aromatic protons (δ 7.5–8.1 ppm) .
    • IR : Stretch at 1650–1670 cm1^{-1} confirms the hydrazone C=N bond .
  • Mass Spectrometry : HRMS matches the theoretical molecular ion ([C23_{23}H20_{20}N6_{6}O]+: 413.1542) .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

  • Parameter Screening :
    • Solvent : Test polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates .
    • Catalyst : Add 0.5 mol% p-toluenesulfonic acid to accelerate condensation .
    • Temperature Gradient : Use microwave-assisted synthesis (100°C, 30 min) to reduce reaction time by 40% .
  • Yield Tracking : Use HPLC (C18 column, acetonitrile/water 60:40) to quantify intermediates and adjust stoichiometry .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Standardized Assays :
    • Repeat antimicrobial testing using CLSI guidelines (e.g., broth microdilution at 37°C, 24 h incubation) to minimize variability .
    • Compare IC50_{50} values against positive controls (e.g., ciprofloxacin for bacteria) .
  • Structural Analysis :
    • If activity discrepancies arise, perform X-ray crystallography or DFT calculations to identify conformational differences in the hydrazone moiety .

Advanced: What computational strategies predict binding modes with biological targets?

Methodological Answer:

  • Molecular Docking :
    • Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2). Key residues (e.g., Arg120, Tyr355) may form hydrogen bonds with the hydrazone group .
  • DFT Calculations :
    • Optimize geometry at B3LYP/6-311G(d,p) level to analyze electron distribution. The benzotriazole ring’s electron-withdrawing effect enhances electrophilic reactivity .

Basic: What are the compound’s potential applications in medicinal chemistry?

Methodological Answer:

  • Antimicrobial Studies :
    • Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values typically range 8–32 µg/mL .
  • Anticancer Screening :
    • Test cytotoxicity via MTT assay (e.g., IC50_{50} = 12 µM against HeLa cells) .

Advanced: How do substituents on the biphenyl group influence bioactivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Electron-Donating Groups (e.g., –OCH3_3): Increase solubility but reduce antimicrobial potency (MIC >64 µg/mL) .
    • Electron-Withdrawing Groups (e.g., –NO2_2): Enhance activity (MIC = 8 µg/mL) by improving target binding .
  • Experimental Design :
    • Synthesize analogs via Suzuki coupling (e.g., replace biphenyl with naphthyl) and compare logP values (HPLC) to correlate hydrophobicity with activity .

Advanced: What analytical methods resolve spectral overlaps in characterization?

Methodological Answer:

  • 2D NMR Techniques :
    • Use HSQC to assign overlapping aromatic protons (δ 7.2–7.8 ppm) .
    • ROESY confirms spatial proximity between the benzotriazole and hydrazone groups .
  • High-Resolution LC-MS :
    • Differentiate isobaric impurities using a Q-TOF mass spectrometer (resolution >30,000) .

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